
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is an organic compound with the molecular formula C18H19NO8 It is a derivative of benzene, where three acetate groups and a morpholine-4-carbonyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate typically involves the following steps:
Formation of the Benzene Triacetate Core: The benzene ring is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzene-1,2,3-triyl triacetate.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzene-1,2,3-triyl triacetate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The morpholine-4-carbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetate groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,3-triyl triacetate: Lacks the morpholine-4-carbonyl group.
Morpholine-4-carbonyl benzene derivatives: Similar structure but different substitution patterns on the benzene ring.
Uniqueness
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is unique due to the presence of both the morpholine-4-carbonyl group and the triacetate groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64180-30-9 |
|---|---|
Fórmula molecular |
C17H19NO8 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
[2,3-diacetyloxy-5-(morpholine-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C17H19NO8/c1-10(19)24-14-8-13(17(22)18-4-6-23-7-5-18)9-15(25-11(2)20)16(14)26-12(3)21/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KFTYVCOLLBXAFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


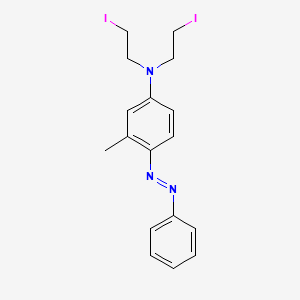

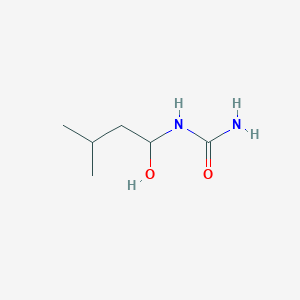

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
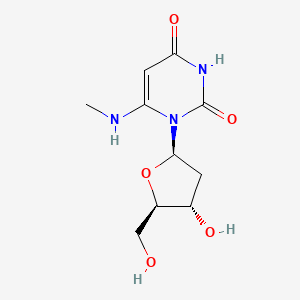

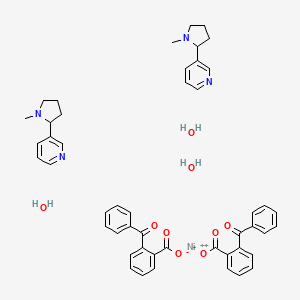
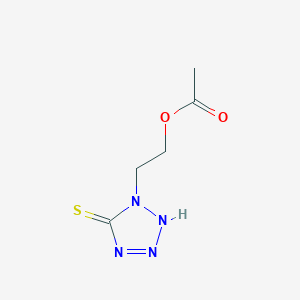
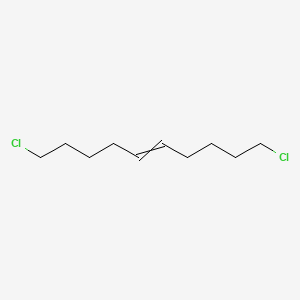


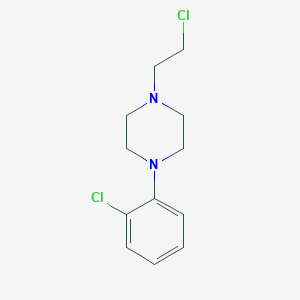
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
